1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine 1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8693544
InChI: InChI=1S/C21H27ClN2O2S/c1-16-5-8-18(15-20(16)22)23-11-13-24(14-12-23)27(25,26)19-9-6-17(7-10-19)21(2,3)4/h5-10,15H,11-14H2,1-4H3
SMILES: CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)Cl
Molecular Formula: C21H27ClN2O2S
Molecular Weight: 407.0 g/mol

1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine

CAS No.:

Cat. No.: VC8693544

Molecular Formula: C21H27ClN2O2S

Molecular Weight: 407.0 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine -

Specification

Molecular Formula C21H27ClN2O2S
Molecular Weight 407.0 g/mol
IUPAC Name 1-(4-tert-butylphenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine
Standard InChI InChI=1S/C21H27ClN2O2S/c1-16-5-8-18(15-20(16)22)23-11-13-24(14-12-23)27(25,26)19-9-6-17(7-10-19)21(2,3)4/h5-10,15H,11-14H2,1-4H3
Standard InChI Key NESSMKAHWALGQK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)Cl
Canonical SMILES CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)Cl

Introduction

Synthesis

The synthesis of 1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine typically involves a multi-step process. It may start with the preparation of the 4-tert-butylbenzenesulfonyl chloride, which is then reacted with a piperazine derivative. The specific conditions and reagents used can vary based on the desired yield and purity.

Synthesis Steps:

  • Preparation of 4-tert-butylbenzenesulfonyl chloride: This involves reacting 4-tert-butylbenzene with chlorosulfonic acid.

  • Reaction with Piperazine Derivative: The sulfonyl chloride is then reacted with a piperazine derivative, such as 4-(3-chloro-4-methylphenyl)piperazine, in the presence of a base.

Biological Activity

While specific biological activity data for 1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is not readily available, compounds with similar structures have shown potential in various pharmacological applications. For instance, piperazine derivatives are known for their roles in central nervous system disorders and as antimicrobial agents.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the compound. NMR can provide detailed information about the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

Spectroscopic MethodInformation Provided
1{}^{1}H NMRChemical shifts and coupling constants of hydrogen atoms
13{}^{13}C NMRChemical shifts of carbon atoms
MSMolecular weight and fragmentation pattern

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator